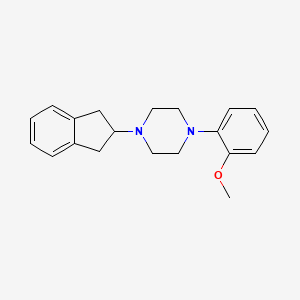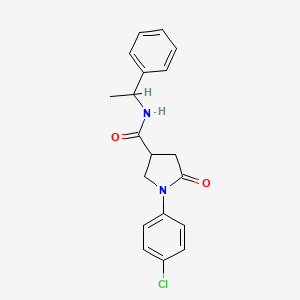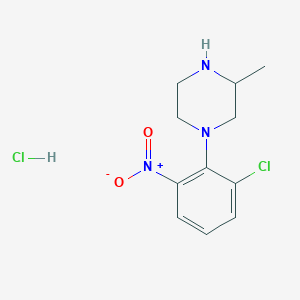![molecular formula C16H14Cl2N2O3 B4929926 N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, commonly known as A771726, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular non-receptor tyrosine kinases, which plays an important role in the signaling pathway of cytokine receptors. A771726 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
A771726 inhibits N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules. N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells, and plays a critical role in the signaling pathway of cytokine receptors. By inhibiting N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, A771726 can block the signaling of multiple cytokines, which results in the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
A771726 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that A771726 can inhibit the proliferation and activation of T cells, B cells, and natural killer cells. A771726 can also inhibit the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-6, and IFN-γ. In vivo studies using animal models have shown that A771726 can reduce the infiltration of immune cells into inflamed tissues, which results in the suppression of inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
A771726 has several advantages as a research tool for studying autoimmune diseases. It has a high potency and selectivity for N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, which allows for the specific inhibition of N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide signaling without affecting other signaling pathways. A771726 is also orally bioavailable and has a long half-life, which makes it suitable for use in animal models. However, A771726 has some limitations as a research tool. It has a low solubility in water, which can limit its use in certain experimental conditions. A771726 can also have off-target effects on other kinases, such as JAK1 and JAK2, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on A771726. One potential direction is to investigate the efficacy of A771726 in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Another direction is to study the long-term safety and tolerability of A771726 in animal models and human clinical trials. Additionally, the development of more potent and selective N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide inhibitors could lead to the discovery of novel therapeutic agents for autoimmune diseases.
Synthesis Methods
The synthesis of A771726 involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenethylamine to form the intermediate 2-chloro-N-(4-chlorophenethyl)benzamide. This intermediate is then reacted with 2-chlorophenylhydrazine to produce A771726 as the final product. The synthesis of A771726 has been reported in several research articles, and the yield and purity of the compound have been optimized through various synthetic routes.
Scientific Research Applications
A771726 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that A771726 inhibits the production of multiple cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases. In vivo studies using animal models of rheumatoid arthritis and psoriasis have demonstrated that A771726 can effectively reduce the severity of disease symptoms and inflammation.
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-5-7-12(8-6-11)23-10-9-19-15(21)16(22)20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSIAAWMEYYOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)

![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)

![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)


![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)